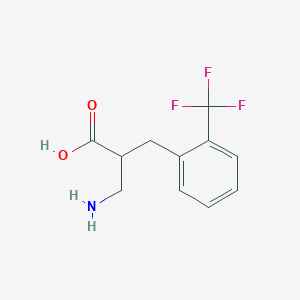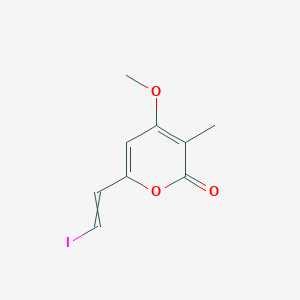
6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one is an organic compound characterized by the presence of an iodoethenyl group attached to a pyranone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one typically involves the iodination of a precursor compound. One common method is the hydroiodination of an ethynyl group, which can be achieved using hydroiodic acid. The reaction conditions often require a catalyst to facilitate the addition of iodine to the ethynyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodoethenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction of the iodoethenyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Aplicaciones Científicas De Investigación
6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one involves its interaction with molecular targets through its iodoethenyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in radiopharmaceuticals where it may bind to specific receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Iodovinyl)-6-methoxybenzoic acid
- 1-Amino-3-iodomethylene-cyclobutane-1-carboxylic acid
- 9-Iodovinyl-tetrabenazine
Uniqueness
Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
921603-46-5 |
|---|---|
Fórmula molecular |
C9H9IO3 |
Peso molecular |
292.07 g/mol |
Nombre IUPAC |
6-(2-iodoethenyl)-4-methoxy-3-methylpyran-2-one |
InChI |
InChI=1S/C9H9IO3/c1-6-8(12-2)5-7(3-4-10)13-9(6)11/h3-5H,1-2H3 |
Clave InChI |
MPIHZGWOBIZEJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(OC1=O)C=CI)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Hexadecanoyloxy)ethyl]phosphonic acid](/img/structure/B12623814.png)

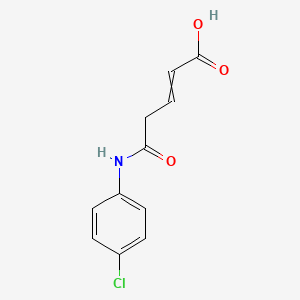

![5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B12623826.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B12623835.png)
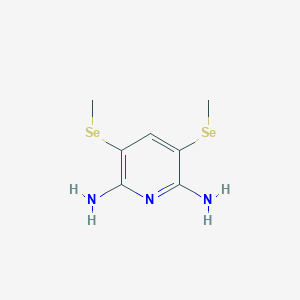
![4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623845.png)

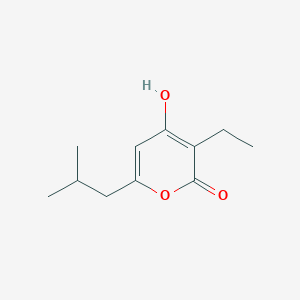
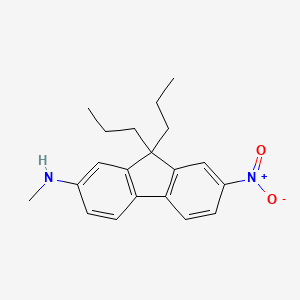
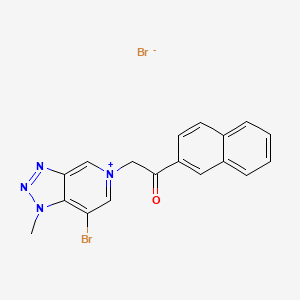
![N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B12623869.png)
